molecular formula C15H13NO2 B138073 (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one CAS No. 23204-70-8

(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one

Cat. No. B138073
CAS RN: 23204-70-8
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives has been described in several studies. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones has been achieved starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another study reports the synthesis of enantiomers of strongly fluorescent oxazolidinone derivatives using chiral auxiliary-bearing isocyanides as synthons . Additionally, the synthesis of enantiopure diphenylmethyl-, 9-fluorenyl-, and (1-adamantyl)glycines from Co(II) complexes of (4R) and (4S)-3-acetoacetyl-4-benzyloxazolidin-2-ones has been described, showcasing the versatility of oxazolidinone scaffolds in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been elucidated using various techniques. For example, the crystal structure of a fluorescent oxazolidinone derivative was determined by X-ray crystallography, providing insights into its stereochemistry . The crystal structures of 32 derivatives of 4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one have also been presented, revealing the conformational preferences of the five-membered ring and the disposition of substituents .

Chemical Reactions Analysis

Oxazolidinone derivatives participate in various chemical reactions. The conjugate addition of lithiated oxazolidinone to cinnamoyl derivatives has been used to prepare enantiomerically pure 1,4-diols, demonstrating the utility of these compounds in stereoselective synthesis . Electrogenerated chiral oxazolidinones have been employed as diastereoselective amidoalkylation reagents for the synthesis of β-amino alcohol precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The homo-oligomers of D-Oxac, which contain an oxazolidin-2-one and a beta-amino acid group, tend to fold into a regular helical structure in water, indicating their potential for biological applications . The 1H NMR spectra of synthesized oligomers suggest ordered structures, which is significant for understanding the folding patterns and designing foldamers . The discovery of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent and orally available Δ-5 desaturase (D5D) inhibitors highlights the biological relevance of these compounds .

Scientific Research Applications

The chemical compound “(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one” is a synthetic intermediate with potential applications in pharmaceutical and organic chemistry. It belongs to the oxazolidinone class, known for its diverse biological activities and utility in drug design. While specific studies on this compound are not directly mentioned, insights into the applications and importance of oxazolidinone derivatives can be drawn from related research.

Oxazolidinone Derivatives and Their Applications

Oxazolidinones are a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). The exploration and development of new oxazolidinone-based antibacterial agents have been a focal point of pharmaceutical research, aiming to improve the biological profile and address the challenge of bacterial resistance (Poce et al., 2008).

Synthetic and Medicinal Chemistry of Oxazolidinones

The synthetic versatility of oxazolidinones allows for the creation of derivatives with improved activity profiles. Efforts in this domain involve the identification of novel compounds with enhanced potency and broader spectra of action. The medicinal chemistry of oxazolidinones is rich with examples of derivatives designed for specific therapeutic applications, including the treatment of bacterial infections resistant to existing antibiotics. Tedizolid phosphate (TR-701) is a prominent example of a second-generation oxazolidinone with activity against Gram-positive bacteria, including MRSA isolates resistant to linezolid, illustrating the continued innovation and therapeutic potential within this chemical class (Kanafani & Corey, 2012).

properties

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431963
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one

CAS RN

23204-70-8
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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